
4-Chloro-3-methoxy-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-methoxy-L-phenylalanine is an amino acid derivative characterized by the presence of a chlorine atom at the fourth position and a methoxy group at the third position on the phenyl ring of L-phenylalanine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methoxy-L-phenylalanine typically involves the chlorination and methoxylation of L-phenylalanine. One common method includes:
Chlorination: L-phenylalanine is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Methoxylation: The chlorinated intermediate is then reacted with a methoxylating agent like sodium methoxide or dimethyl sulfate to introduce the methoxy group.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature and pressure, are used to maximize yield and purity. Catalysts and solvents may also be employed to enhance reaction efficiency.
化学反応の分析
Types of Reactions: 4-Chloro-3-methoxy-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chlorine atom can be reduced to form dechlorinated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-chloro-3-methoxybenzaldehyde or 4-chloro-3-methoxybenzoic acid.
Reduction: Formation of 3-methoxy-L-phenylalanine.
Substitution: Formation of 4-amino-3-methoxy-L-phenylalanine or 4-thio-3-methoxy-L-phenylalanine.
科学的研究の応用
4-Chloro-3-methoxy-L-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including its role as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
作用機序
The mechanism of action of 4-Chloro-3-methoxy-L-phenylalanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as phenylalanine hydroxylase and aromatic amino acid decarboxylase.
Pathways: It can be incorporated into metabolic pathways leading to the synthesis of neurotransmitters like dopamine and serotonin. The presence of the chlorine and methoxy groups can modulate the compound’s affinity and activity towards these enzymes, affecting the overall metabolic outcome.
類似化合物との比較
4-Chloro-3-methoxy-L-phenylalanine can be compared with other substituted phenylalanine derivatives:
Similar Compounds: 4-Chloro-L-phenylalanine, 3-Methoxy-L-phenylalanine, 4-Bromo-3-methoxy-L-phenylalanine.
Uniqueness: The combination of both chlorine and methoxy groups in this compound provides unique steric and electronic properties, influencing its reactivity and interaction with biological targets. This dual substitution pattern is less common and offers distinct advantages in specific synthetic and biological applications.
特性
分子式 |
C10H12ClNO3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC名 |
2-amino-3-(4-chloro-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8H,4,12H2,1H3,(H,13,14) |
InChIキー |
DVSYRLUHXAYEMH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


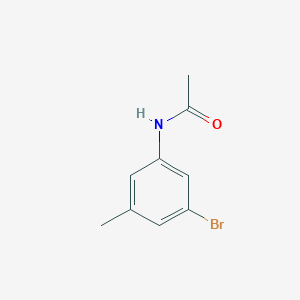
![[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B12302216.png)
![1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12302226.png)
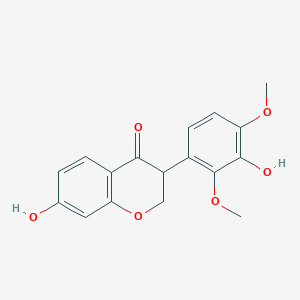




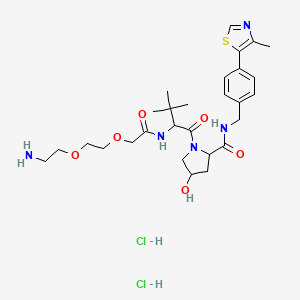
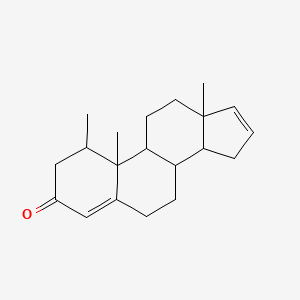
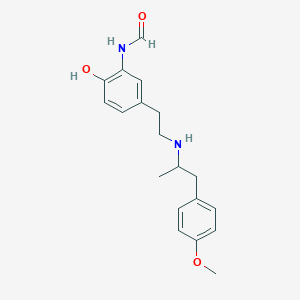
![L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)](/img/structure/B12302276.png)
![(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate](/img/structure/B12302279.png)
